MNBA (4-methyl-3-nitro-benzoic acid)
Description
Historical Context and Discovery
The development of 4-methyl-3-nitrobenzoic acid as a significant chemical reagent traces back to systematic investigations into aromatic carboxylic acid derivatives and their synthetic applications. While the compound itself has been known for decades, its prominence in organic synthesis gained substantial momentum through the pioneering work of Professor Isamu Shiina at Tokyo University of Science, Japan. In 2002, Professor Shiina reported groundbreaking research on basic esterification methods using nucleophilic catalysts, which elevated the importance of related nitrobenzoic acid derivatives in synthetic chemistry.
The historical significance of 4-methyl-3-nitrobenzoic acid became particularly pronounced with the development of the Shiina reagent system, where 2-methyl-6-nitrobenzoic anhydride gained recognition as an effective dehydration condensation agent. This development sparked increased interest in structurally related compounds, including 4-methyl-3-nitrobenzoic acid, as researchers explored the synthetic potential of various nitrobenzoic acid derivatives. The compound's utility in pharmaceutical synthesis has been demonstrated through its role as an intermediate in the production of various medicinal compounds.
Research into benzoic acid derivatives, including 4-methyl-3-nitrobenzoic acid, has been driven by their widespread occurrence in biological systems and their essential roles in pharmaceutical manufacturing. The compound has been identified as a potent inhibitor of cancer cell chemotaxis, suggesting potential for development into novel anti-metastatic therapeutics. This biological activity has contributed to sustained research interest and has positioned the compound as a subject of ongoing scientific investigation.
The industrial significance of 4-methyl-3-nitrobenzoic acid has evolved alongside advances in synthetic methodology. Its role as a fine chemical intermediate has become increasingly important in the production of high-value organic products, including various quinazoline derivatives and benzimidazole compounds. The compound's versatility in synthetic transformations has established it as a valuable building block in pharmaceutical and specialty chemical manufacturing.
Structural Characteristics and Nomenclature
4-Methyl-3-nitrobenzoic acid possesses the molecular formula C₈H₇NO₄ with a molecular weight of 181.15 daltons. The compound features a benzene ring substituted with three distinct functional groups: a carboxylic acid group, a methyl group at the 4-position, and a nitro group at the 3-position. This substitution pattern creates a unique electronic environment that significantly influences the compound's chemical behavior and reactivity profile.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.14548 |
SMILES |
O=C(O)C1=CC=C(C)C([N+]([O-])=O)=C1 |
Appearance |
Solid powder |
Synonyms |
MNBA; 4methyl3nitrobenzoic acid; 4-methyl-3-nitro-benzoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics
- Biological Activity: MNBA inhibits epidermal growth factor (EGF)-induced cancer cell migration and chemotaxis without affecting cell viability or the cell cycle . In vivo, it synergizes with paclitaxel to suppress tumor growth and metastasis in breast cancer xenografts .
- Pharmacokinetics : In mice, MNBA exhibits a long half-life (T1/2 up to 80.7 hours) and follows an open one-compartment model after intraperitoneal administration .
- Material Science: MNBA demonstrates non-linear optical (NLO) behavior due to its electron-withdrawing nitro group and electron-donating methyl substituent, making it a candidate for optoelectronic applications .
Comparison with Structurally Similar Compounds
3-Nitrobenzoic Acid
- Structural Difference : Lacks the methyl group at the 4-position.
- Biodegradation : Degraded efficiently by the 3-nitrobenzoic acid dioxygenase MnbAB in Comamonas sp. JS44. MNBA (4-methyl-3-nitrobenzoic acid) is likely a poorer substrate for MnbAB due to steric hindrance from the methyl group, though direct data are unavailable .
4-Nitrobenzoic Acid
- Structural Difference : Nitro group at the 4-position instead of 3.
- Chemical Reactivity : The para-nitro group enhances electron withdrawal, increasing acidity compared to MNBA. However, MNBA’s meta-nitro and methyl groups create a polarized structure advantageous for NLO applications .
- Biological Role: No reported anti-metastatic activity, highlighting the importance of substituent positioning in MNBA’s pharmacological profile .
2-Methyl-6-Nitrobenzoic Anhydride (MNBA)
- Note: This compound shares the MNBA abbreviation but is structurally distinct (anhydride form with substituents at 2 and 6 positions).
- Application : Used as a coupling reagent in organic synthesis (e.g., macrolactonization), unlike the parent 4-methyl-3-nitrobenzoic acid .
4-(Methylsulfonyl)-2-Nitrobenzoic Acid (MNBA)
- Note: Another homonym; this MNBA is a metabolite of the herbicide mesotrione.
- Environmental Role: Degraded via laccase-mediated pathways to non-toxic products, contrasting with the therapeutic focus of 4-methyl-3-nitrobenzoic acid .
Comparative Analysis of Functional Properties
Pharmacokinetic Parameters in Mice
| Compound | T1/2 (h) | AUC(0-t) (mg·L⁻¹·min⁻¹) | Reference |
|---|---|---|---|
| MNBA (4-methyl-3-nitro) | 17.0–80.7 | 7,801.8–56,898.9 | |
| Mesotrione-derived MNBA | Not reported | Not reported |
Material Properties
| Compound | NLO Activity | Solubility (Aqueous) | Key Feature |
|---|---|---|---|
| MNBA (4-methyl-3-nitro) | High | Low | Polarized charge distribution |
| 4-Nitrobenzoic acid | Moderate | Moderate | Stronger acidity |
Notes on Ambiguity and Limitations
- Abbreviation Conflicts : The term "MNBA" refers to multiple compounds (e.g., 4-methyl-3-nitrobenzoic acid, 2-methyl-6-nitrobenzoic anhydride, mesotrione metabolite). This article focuses exclusively on 4-methyl-3-nitrobenzoic acid .
- Data Gaps: Limited comparative studies on MNBA’s enzyme inhibition efficiency (e.g., vs. kynurenine hydroxylase inhibitors like m-nitrobenzoyl-alanine) exist .
Q & A
Q. What are the established synthetic routes for MNBA, and what experimental conditions optimize yield?
MNBA is synthesized via nitration and hydrolysis steps. A common method involves nitrating 4-methylbenzoic acid using concentrated nitric acid and sulfuric acid under controlled temperatures (0°C for initiation, followed by room temperature for completion). Post-reaction neutralization with water yields MNBA. Alternative routes include nitration of methyl-substituted benzene derivatives followed by oxidation . Key parameters:
- Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄), 4-methylbenzoic acid.
- Conditions : Low-temperature initiation (0°C) to prevent over-nitration.
- Yield : Dependent on stoichiometric control and purification (e.g., recrystallization).
Q. How can the molecular structure and vibrational modes of MNBA be characterized experimentally and computationally?
- Experimental Methods :
- FTIR and FT-Raman spectroscopy identify functional groups (e.g., nitro (-NO₂), carboxylic acid (-COOH)) and vibrational modes. For example, C=O stretching in carboxylic acid appears near 1680–1700 cm⁻¹ .
- X-ray crystallography resolves bond lengths and angles, confirming the cis-conformer’s stability (energy difference: cis = −664.48076 Hartree vs. trans = −664.47774 Hartree) .
- Computational Methods :
- Density Functional Theory (DFT) with B3LYP/6-311++G basis set calculates vibrational frequencies and optimizes geometry. Scaling factors (e.g., 0.96) reduce RMS error between experimental and calculated frequencies from 168.5 cm⁻¹ to 11.68 cm⁻¹ .
Q. What in vitro biological activities have been reported for MNBA?
MNBA exhibits anti-metastatic activity in non-small cell lung cancer (NSCLC) models:
| Cell Line | MNBA Concentration | Effect | Mechanism | Reference |
|---|---|---|---|---|
| A549 | 2.0 µM | 80% migration inhibition (P<0.01) | Downregulates cofilin phosphorylation, impairing actin polymerization | |
| H1299/H358 | 0.67–2.0 µM | Reduced random migration | Suppression of EGF-induced F-actin reorganization |
Advanced Research Questions
Q. How does MNBA inhibit cancer cell migration at the molecular level?
MNBA disrupts actin cytoskeleton dynamics by modulating LIM kinase (LIMK1) and cofilin pathways:
- Mechanism : Reduces cofilin phosphorylation (p-cofilin), preventing actin depolymerization and filament severing. This impairs lamellipodia formation and cell motility .
- Experimental Design :
- Pre-treat NSCLC cells (A549, H1299) with MNBA (0.67–2.0 µM) for 24 hours.
- Stimulate with EGF (1 ng/mL) and quantify F-actin via phalloidin staining.
- Western blotting for p-cofilin/cofilin ratios .
Q. What computational approaches predict MNBA’s nonlinear optical (NLO) properties?
- First-Order Hyperpolarizability (β) : Calculated via DFT using dipole moment derivatives. MNBA’s β value (e.g., 3.5 × 10⁻³⁰ esu) suggests NLO potential for photonic applications .
- Methodology :
Q. What challenges arise in heteroepitaxial growth of MNBA for optical materials?
MNBA’s crystalline anisotropy complicates uniform film deposition. Solutions include:
- Two-Step Growth :
Homogeneous Substrate Annealing : Smooth MNBA-Et (ethylcarbonyl derivative) surfaces via thermal treatment.
Heteroepitaxial Deposition : Single-domain MNBA layers grown on annealed substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
